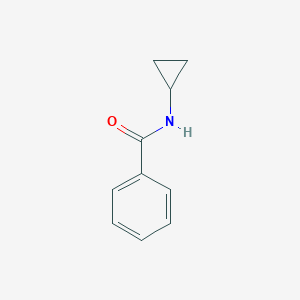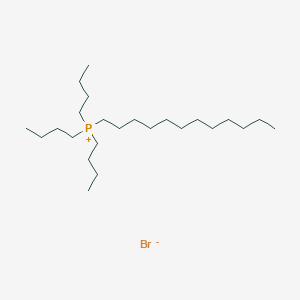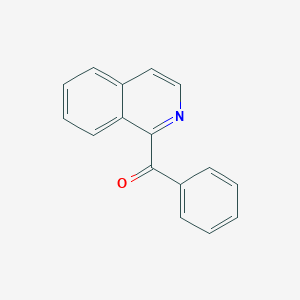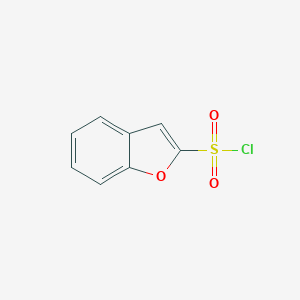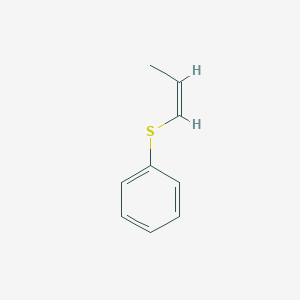
(z)-1-(Phenylthio)propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-(Phenylthio)propene, commonly known as PTPP, is a chemical compound that has been the subject of extensive research in recent years. PTPP is a thioether derivative of trans-β-methylstyrene and is known for its potential applications in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of PTPP is not well understood. However, it is believed that PTPP acts as a chain transfer agent during polymerization reactions, leading to the formation of polymers with controlled molecular weight and narrow polydispersity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of PTPP. However, studies have shown that PTPP is non-toxic and has low acute toxicity. PTPP is also biodegradable and does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
PTPP has several advantages for use in lab experiments, including its high purity, ease of synthesis, and versatility as a monomer. However, PTPP is also highly reactive and can be difficult to handle. Additionally, PTPP is sensitive to air and moisture, which can affect its reactivity and purity.
Orientations Futures
There are several future directions for research on PTPP. One area of interest is the development of new polymerization methods using PTPP as a monomer. Another area of interest is the synthesis of new copolymers and block copolymers using PTPP. Additionally, research on the biochemical and physiological effects of PTPP could provide valuable insights into its potential applications in biomedical and environmental fields.
Conclusion:
In conclusion, PTPP is a versatile and promising monomer that has potential applications in the field of organic chemistry. Its ease of synthesis, high purity, and versatility make it an attractive candidate for use in lab experiments. Future research on PTPP could lead to the development of new polymerization methods and the synthesis of new copolymers and block copolymers.
Méthodes De Synthèse
PTPP can be synthesized using a variety of methods, including the reaction of trans-β-methylstyrene with thiophenol in the presence of a base. This method yields PTPP in high purity and is widely used in the laboratory. Other methods, such as the reaction of trans-β-methylstyrene with sodium hydrosulfide, have also been reported.
Applications De Recherche Scientifique
PTPP has been extensively studied for its potential applications in organic chemistry, particularly in the field of polymer chemistry. PTPP is a versatile monomer that can be polymerized using a variety of methods, including radical polymerization, anionic polymerization, and cationic polymerization. PTPP has been used to synthesize a variety of polymers, including copolymers with other monomers, block copolymers, and graft copolymers.
Propriétés
Numéro CAS |
16336-50-8 |
|---|---|
Nom du produit |
(z)-1-(Phenylthio)propene |
Formule moléculaire |
C9H10S |
Poids moléculaire |
150.24 g/mol |
Nom IUPAC |
[(Z)-prop-1-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2- |
Clé InChI |
QAKDINZUNLASCF-WAPJZHGLSA-N |
SMILES isomérique |
C/C=C\SC1=CC=CC=C1 |
SMILES |
CC=CSC1=CC=CC=C1 |
SMILES canonique |
CC=CSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



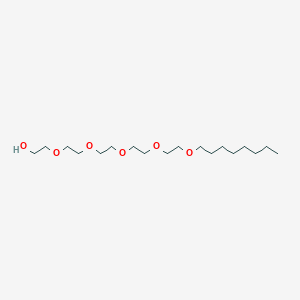
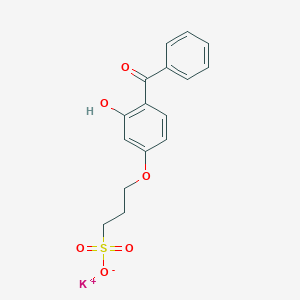
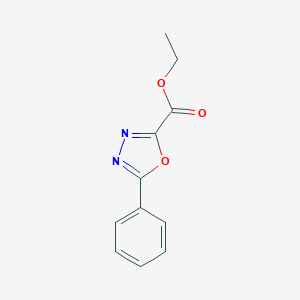
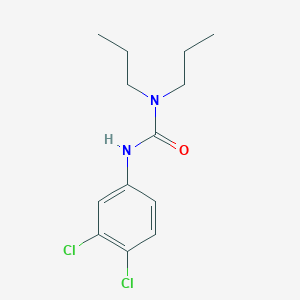
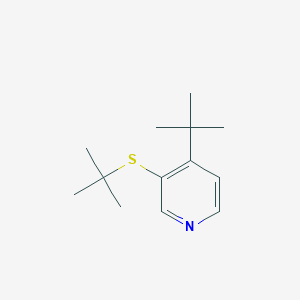
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)
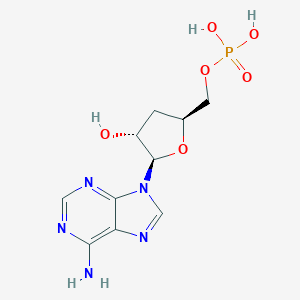
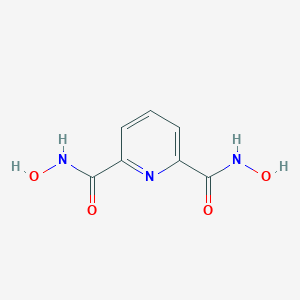
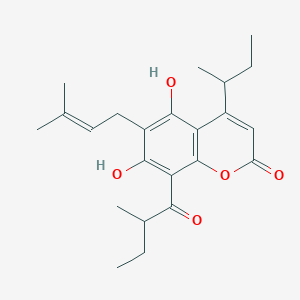
![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
